Due to the presence of the amino group, 4-Amino-9-fluorenone might be a useful building block for the synthesis of more complex organic molecules. Its reactive amine group could participate in various coupling reactions to create new carbon-carbon or carbon-nitrogen bonds.
The fluorenone core in 4-Amino-9-fluorenone exhibits fluorescence properties. PubChem: This suggests potential applications in developing fluorescent probes for biological studies. By attaching specific targeting molecules to the amino group, researchers might create probes that bind to specific cellular components and light up under fluorescence microscopy.
Fluorenone derivatives are known for their interesting electronic and photophysical properties, finding applications in organic electronics and optoelectronic devices. ScienceDirect 4-Amino-9-fluorenone, with its combination of an aromatic core and an amino group, might be of interest for further exploration in material science research.
4-Amino-9-fluorenone is an organic compound characterized by the presence of an amino group attached to the fourth position of the fluorenone structure. Its chemical formula is , and it has a molecular weight of 197.23 g/mol. This compound appears as a yellow solid and is notable for its fluorescent properties, making it useful in various chemical and biological applications.
Research indicates that 4-amino-9-fluorenone exhibits significant biological activity. It has been utilized as a fluorescent probe in studies of protein-ligand interactions and enzyme activities, facilitating the understanding of these biological processes. Additionally, its ability to bind to various molecular targets suggests potential therapeutic applications, although specific medicinal uses are still being explored.
There are several established methods for synthesizing 4-amino-9-fluorenone:
In industrial settings, the reduction method is often preferred due to its simplicity and cost-effectiveness, allowing for large-scale production with consistent quality.
4-Amino-9-fluorenone has diverse applications across various fields:
The interaction studies involving 4-amino-9-fluorenone focus on its binding capabilities with proteins and enzymes. The mechanism typically involves the alteration of protein conformation upon binding, which can influence enzymatic activity or ligand affinity. These interactions are crucial for understanding its potential therapeutic roles and applications in drug design.
Several compounds share structural similarities with 4-amino-9-fluorenone. A comparison highlights its unique features:
Compound | Structure Description | Unique Features |
---|---|---|
9-Fluorenone | Parent compound without amino group | Lacks amino functionality; serves as a precursor. |
4-Nitro-9-fluorenone | Contains a nitro group at the fourth position | Used as a precursor in synthesis; different reactivity profile. |
4-Methoxy-9-fluorenone | Contains a methoxy group at the fourth position | Exhibits different solubility and reactivity compared to amino derivatives. |
Uniqueness: The presence of the amino group in 4-amino-9-fluorenone imparts distinct chemical and biological properties that enhance its versatility in
Irritant